An In-depth Technical Guide on 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
An In-depth Technical Guide on 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This heterocyclic compound, belonging to the oxazoline class, is of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical properties, spectral characteristics, and outlines a probable synthetic route based on established methodologies for analogous structures. While specific biological activity data for this compound is limited, the broader therapeutic potential of the oxazoline scaffold is discussed, highlighting its relevance in drug discovery and development. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.
Introduction
2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, also known as 2-(4-methoxyphenyl)-4,4-dimethyl-2-oxazoline, is a substituted heterocyclic compound. The oxazoline ring system is a prevalent structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-methoxyphenyl group and the gem-dimethyl substitution on the oxazoline ring are expected to influence its steric and electronic properties, and consequently its reactivity and biological profile. This guide aims to provide a detailed technical resource for researchers working with or interested in this specific molecule.
Chemical Structure and Identifiers
The chemical structure of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is characterized by a central 4,5-dihydro-1,3-oxazole (oxazoline) ring. A 4-methoxyphenyl group is attached at the 2-position, and two methyl groups are substituted at the 4-position.
Systematic IUPAC Name: 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
| Identifier | Value |
| CAS Number | 53416-46-9[1] |
| Molecular Formula | C₁₂H₁₅NO₂[1] |
| Molecular Weight | 205.25 g/mol [1] |
| InChI | InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3[1] |
| InChIKey | HQVCWVGSZXODRW-UHFFFAOYSA-N[1] |
| SMILES | CC1(C)OC(N1)=C2C=C(OC)C=C2[1] |
| Synonyms | 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole, 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The data presented below is a combination of predicted and available experimental values.
| Property | Value | Source |
| Density | 1.08 g/cm³ (Predicted) | [2] |
| Boiling Point | 302.9 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 112.6 °C (Predicted) | [2] |
| Refractive Index | 1.531 (Predicted) | [2] |
| Topological Polar Surface Area | 30.8 Ų | PubChem |
| XLogP3-AA | 2.6 | PubChem |
| Melting Point | 71-74 °C (for the ortho isomer)[3] | Sigma-Aldrich[3] |
Note: The melting point is for the isomeric compound 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline and is provided as an estimate.
Synthesis
While a specific experimental protocol for the synthesis of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is not explicitly detailed in the readily available literature, a reliable synthetic route can be inferred from the reported synthesis of its positional isomer, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole[4]. The most common and effective method for the synthesis of 2-aryl-2-oxazolines is the cyclization of an N-(2-hydroxyalkyl)benzamide, which can be formed from the corresponding benzoyl chloride and an amino alcohol.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-methoxybenzoyl chloride and 2-amino-2-methyl-1-propanol. The initial reaction forms the intermediate N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzamide, which then undergoes cyclodehydration to yield the target oxazoline.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of the ortho-isomer and is expected to yield the desired para-isomer with high efficiency[4].
Step 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzamide
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To a stirred solution of 2-amino-2-methyl-1-propanol (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in DCM dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclodehydration to 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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To a solution of the N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzamide intermediate (1.0 equivalent) in DCM at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Purify the final compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectral Properties
Detailed experimental spectral data for the target compound is scarce. The following sections provide available and expected spectral characteristics.
Mass Spectrometry
A GC-MS spectrum for 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is available and provides key structural confirmation[5].
| Ion (m/z) | Relative Intensity | Assignment |
| 205 | High | [M]⁺ (Molecular Ion) |
| 190 | Moderate | [M - CH₃]⁺ |
| 135 | High | [4-MeOC₆H₄C≡O]⁺ |
| 107 | Moderate | [4-MeOC₆H₄]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Based on the structure and data from similar compounds, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are predicted in CDCl₃.
¹H NMR:
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δ 7.9-8.0 ppm (d, 2H): Aromatic protons ortho to the oxazoline ring.
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δ 6.9-7.0 ppm (d, 2H): Aromatic protons meta to the oxazoline ring.
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δ 4.1 ppm (s, 2H): Methylene protons (-CH₂-) of the oxazoline ring.
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δ 3.8 ppm (s, 3H): Methoxyphenyl protons (-OCH₃).
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δ 1.4 ppm (s, 6H): Gem-dimethyl protons (-C(CH₃)₂).
¹³C NMR:
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δ 164 ppm: Imine carbon (C=N) of the oxazoline ring.
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δ 162 ppm: Aromatic carbon attached to the methoxy group.
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δ 130 ppm: Aromatic carbons ortho to the oxazoline ring.
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δ 125 ppm: Quaternary aromatic carbon attached to the oxazoline ring.
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δ 114 ppm: Aromatic carbons meta to the oxazoline ring.
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δ 79 ppm: Methylene carbon (-CH₂-) of the oxazoline ring.
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δ 67 ppm: Quaternary carbon (-C(CH₃)₂) of the oxazoline ring.
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δ 55 ppm: Methoxy carbon (-OCH₃).
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δ 28 ppm: Gem-dimethyl carbons (-C(CH₃)₂).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970 | Strong | Aliphatic C-H stretch |
| ~1650 | Strong | C=N stretch (oxazoline ring) |
| ~1610, 1510 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-CH₃ stretch (asymmetric) |
| ~1170 | Strong | C-O-C stretch (oxazoline ring) |
| ~1030 | Strong | Aryl-O-CH₃ stretch (symmetric) |
Biological Activity and Applications
While specific studies on the biological activity of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole are not prominent in the literature, the broader class of oxazoline-containing compounds has garnered significant attention in medicinal chemistry.
Oxazoline derivatives have been reported to possess a wide array of pharmacological activities, including:
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Anticancer: Some oxazole and oxazoline derivatives have shown potent antiproliferative activity against various cancer cell lines.
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Anti-inflammatory: The oxazoline scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
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Antimicrobial: Certain substituted oxazolines have demonstrated antibacterial and antifungal properties.
The subject molecule, with its specific substitution pattern, represents a lead compound for further investigation into these therapeutic areas. The 4-methoxyphenyl moiety is a common feature in many biologically active compounds, and its combination with the 4,4-dimethyl-2-oxazoline core could lead to novel pharmacological profiles.
In organic synthesis, 2-aryl-oxazolines are valuable intermediates. The oxazoline group can act as a directing group for ortho-metalation, allowing for further functionalization of the aromatic ring. It can also serve as a protecting group for carboxylic acids.
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of the title compound.
Caption: General workflow for synthesis and characterization.
Conclusion
2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a readily accessible heterocyclic compound with potential for applications in both medicinal chemistry and organic synthesis. This technical guide has provided a consolidated source of information on its structure, properties, and a detailed, albeit adapted, synthetic protocol. While direct experimental data for this specific molecule is limited, the information compiled from its isomers and related compounds provides a strong foundation for future research. Further investigation into its biological activities is warranted to explore its full therapeutic potential. The provided experimental workflows and predictive spectral data serve as a valuable resource for scientists and researchers in the field of drug development and chemical synthesis.
References
- 1. 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole | C12H15NO2 | CID 359337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:53416-46-9 | 2-(4-METHOXYPHENYL)-4,4-DIMETHYL-4,5-DIHYDRO-1,3-OXAZOLE | Chemsrc [chemsrc.com]
- 3. 2-(2-甲氧基苯基)-4,4-二甲基-2-噁唑啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
